molecular formula C23H23N5O3S B2543573 N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899987-15-6

N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2543573
CAS RN: 899987-15-6
M. Wt: 449.53
InChI Key: OAWXHAHMNGVTRL-UHFFFAOYSA-N
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Description

The compound "N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" is a complex organic molecule that may be related to the classes of compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures and their biological activities, which can provide insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as described in the second paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized. These compounds were characterized using various spectroscopic methods, including LCMS, IR, 1H, and 13C NMR spectroscopies, and elemental analysis . The synthesis process likely involves multiple steps, including the formation of the core structure followed by the introduction of various substituents through reactions such as amide bond formation, arylation, and thiolation.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple rings, including a pyridine moiety and a cyclopenta[d]pyrimidine core, as well as an acetamide group and a thioether linkage. The presence of these functional groups suggests that the compound could exhibit a range of interactions, such as hydrogen bonding, pi-pi stacking, and dipole-dipole interactions, which could influence its binding to biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The acetamide moiety could be involved in hydrolysis reactions under certain conditions, while the thioether linkage might participate in oxidation reactions. The presence of a pyridine ring could facilitate nucleophilic substitution reactions, depending on the position of the substituents and the overall electronic environment of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. It is likely to have a significant molecular weight and exhibit solid-state properties at room temperature. The solubility of the compound would depend on the nature of the substituents and the overall polarity. Its spectroscopic properties, as indicated by the related compounds in the second paper, would include characteristic absorptions in LCMS, IR, and NMR spectra, which could be used for its identification and purity assessment .

Relevant Case Studies

While the exact compound has not been studied in the provided papers, related compounds have been evaluated for their biological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides that were evaluated as opioid kappa agonists, with some compounds exhibiting potent analgesic effects in a mouse model . The second paper reports on the anticancer properties of novel acetamide derivatives, with some compounds showing high cytotoxicity against various human leukemic cell lines . These case studies suggest that the compound could also have significant biological activities, potentially in the realm of analgesic or anticancer therapeutics.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research focusing on the synthesis of new heterocycles incorporating similar moieties has demonstrated antimicrobial properties. For example, Bondock et al. (2008) explored the antimicrobial activity of new heterocycles, highlighting the potential of these compounds in developing novel antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Similarly, Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Crystal Structures and Conformation

Studies on crystal structures, such as the work by Subasri et al. (2016), provide insights into the conformation and stability of similar compounds, aiding in the understanding of their potential interactions and functionalities (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antitumor Applications

Research into antitumor applications is another significant area. Masaret (2021) reported on new pyrimidine derivatives as antitumor agents, showcasing the potential of these compounds in cancer therapy (Masaret, 2021).

Coordination Complexes and Pharmaceutical Applications

Klimova et al. (2013) explored the formation of polymeric coordination complexes, indicating the versatility of similar compounds in creating complex structures with potential pharmaceutical applications (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-15(29)25-17-7-9-18(10-8-17)26-21(30)14-32-22-19-5-2-6-20(19)28(23(31)27-22)13-16-4-3-11-24-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXHAHMNGVTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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